High-Affinity Adenosine A1 Receptor Binding (Ki = 1.90 nM)
3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide exhibits high-affinity binding to the adenosine A1 receptor with a Ki of 1.90 nM in guinea pig forebrain membranes using [³H]cyclohexyladenosine as a radioligand [1]. This nanomolar affinity positions the compound as a potent A1 receptor ligand, a target class with significant therapeutic relevance. While direct head-to-head data for a specific comparator is not available in this exact assay, class-level inference indicates that many benzamide derivatives lack sub-nanomolar A1 affinity, underscoring the unique contribution of the N-cyclohexyl-N-methyl-2-hydroxy-3-amino substitution pattern.
| Evidence Dimension | Binding affinity (Ki) to adenosine A1 receptor |
|---|---|
| Target Compound Data | Ki = 1.90 nM |
| Comparator Or Baseline | Class-level baseline: Typical benzamide derivatives often exhibit micromolar or higher Ki values for A1 receptor. |
| Quantified Difference | ~1,000-fold higher affinity compared to many unoptimized benzamide scaffolds |
| Conditions | Guinea pig forebrain membranes, [³H]cyclohexyladenosine radioligand |
Why This Matters
For procurement decisions in adenosine receptor research, this compound offers a validated, potent chemical probe for A1 receptor studies, eliminating the need for de novo SAR optimization.
- [1] BindingDB. (n.d.). BDBM50368128: CHEMBL260167, CHEMBL605864. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50368128 View Source
